molecular formula C26H28O15 B14108093 7-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one

7-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one

Cat. No.: B14108093
M. Wt: 580.5 g/mol
InChI Key: YSXNEFJASLJGTK-OZMXGZQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luteolin 7-apiosyl-(1->2)-glucoside is a naturally occurring flavonoid glycoside. It is a derivative of luteolin, a well-known flavonoid, and is found in various plants. This compound is known for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of luteolin 7-apiosyl-(1->2)-glucoside typically involves the glycosylation of luteolin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation involves the use of glycosyltransferases, which transfer sugar moieties to luteolin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to achieve the desired glycoside.

Industrial Production Methods

Industrial production of luteolin 7-apiosyl-(1->2)-glucoside often relies on the extraction from natural sources, such as plants. The extraction process involves the use of solvents to isolate the compound, followed by purification steps to obtain the pure glycoside. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms produce the glycoside in large quantities.

Chemical Reactions Analysis

Types of Reactions

Luteolin 7-apiosyl-(1->2)-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under mild conditions.

    Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of luteolin 7-apiosyl-(1->2)-glucoside can lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives.

Scientific Research Applications

Luteolin 7-apiosyl-(1->2)-glucoside has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.

    Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties.

Mechanism of Action

The mechanism of action of luteolin 7-apiosyl-(1->2)-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, it can inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase, and reduce the production of reactive oxygen species. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.

Comparison with Similar Compounds

Luteolin 7-apiosyl-(1->2)-glucoside is similar to other flavonoid glycosides, such as:

    Apigenin 7-apiosyl-(1->2)-glucoside: Another flavonoid glycoside with similar biological activities.

    Quercetin 3-glucoside: A flavonoid glycoside known for its antioxidant and anti-inflammatory properties.

    Kaempferol 3-glucoside: A flavonoid glycoside with potential anticancer and cardioprotective effects.

Compared to these similar compounds, luteolin 7-apiosyl-(1->2)-glucoside is unique due to its specific glycosylation pattern, which may influence its bioavailability and biological activities.

Properties

Molecular Formula

C26H28O15

Molecular Weight

580.5 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one

InChI

InChI=1S/C26H28O15/c27-7-18-20(33)21(34)22(41-25-23(35)26(36,8-28)9-37-25)24(40-18)38-11-4-14(31)19-15(32)6-16(39-17(19)5-11)10-1-2-12(29)13(30)3-10/h1-6,18,20-25,27-31,33-36H,7-9H2/t18-,20-,21+,22-,23-,24-,25-,26+/m1/s1

InChI Key

YSXNEFJASLJGTK-OZMXGZQASA-N

Isomeric SMILES

C1[C@]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)(CO)O

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.